![molecular formula C22H30O3 B12506734 1-acetyl-1-hydroxy-5,9a,11a-trimethyl-2H,3H,3aH,3bH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B12506734.png)
1-acetyl-1-hydroxy-5,9a,11a-trimethyl-2H,3H,3aH,3bH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Megestrol acetate is a synthetic progestin, a type of medication that mimics the effects of the natural hormone progesterone. It is primarily used as an appetite stimulant and in the treatment of certain cancers, such as breast and endometrial cancer . Megestrol acetate is known for its ability to induce weight gain in patients suffering from cachexia, a condition characterized by severe weight loss and muscle wasting .
Preparation Methods
The synthesis of megestrol acetate typically involves multiple steps. One common method starts with 6-ketone group-17α-acetoxyl group progesterone as the raw material. This compound is dissolved in an organic solvent and reacted with triethyl orthoformate to form double betamethasone ketal structures. These structures are then subjected to a Grignard reaction with a Grignard reagent, followed by hydrolysis under strong acidic conditions to yield megestrol acetate . The crude product is purified through crystallization and decolorization with activated carbon .
Chemical Reactions Analysis
Megestrol acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of megestrol acetate can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Megestrol acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: Researchers use megestrol acetate to study the effects of progestins on cellular processes and hormone receptor interactions.
Medicine: It is extensively used in clinical trials to evaluate its efficacy in treating conditions like cachexia, anorexia, and certain cancers
Mechanism of Action
The precise mechanism by which megestrol acetate exerts its effects is not fully understood. it is known to act as an agonist of the progesterone receptor, mimicking the effects of natural progesterone . This interaction induces secretory changes in the endometrium, increases basal body temperature, inhibits pituitary function, and produces withdrawal bleeding in the presence of estrogen . The appetite-stimulating effects of megestrol acetate are thought to be related to its progestin activity, although the exact pathways remain unclear .
Comparison with Similar Compounds
Megestrol acetate is often compared with other progestins, such as medroxyprogesterone acetate and norethindrone . While all these compounds share similar progestogenic activities, megestrol acetate is unique in its potent appetite-stimulating properties and its use in treating cachexia . Medroxyprogesterone acetate and norethindrone are more commonly used in birth control and hormone replacement therapies .
Similar Compounds
- Medroxyprogesterone acetate
- Norethindrone
- Dronabinol (used as an appetite stimulant)
- Oxandrolone (used as an appetite stimulant)
Megestrol acetate stands out due to its specific applications in oncology and its effectiveness in stimulating appetite and weight gain in patients with severe wasting conditions .
Properties
IUPAC Name |
17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIMPSPISRVBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863192 |
Source


|
| Record name | 17-Hydroxy-6-methylpregna-4,6-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
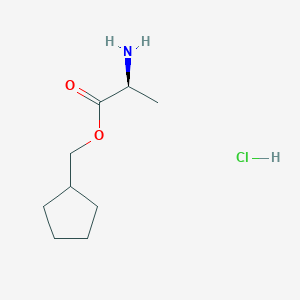
![N-[(E)-(4-chlorophenyl)methylene]-2-methylpropane-2-sulfinamide](/img/structure/B12506665.png)
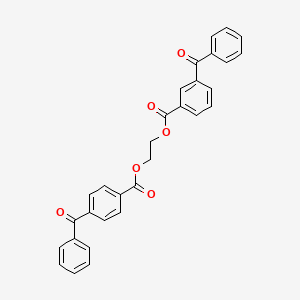


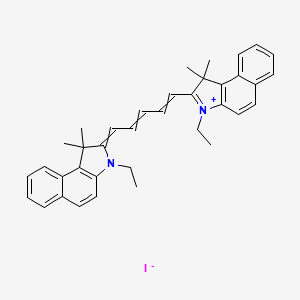
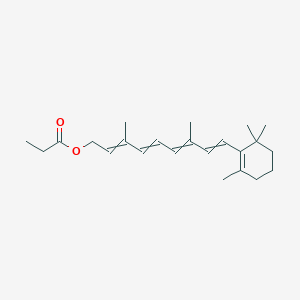
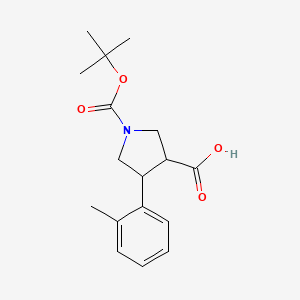
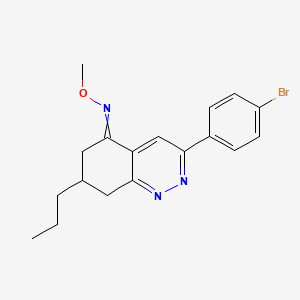
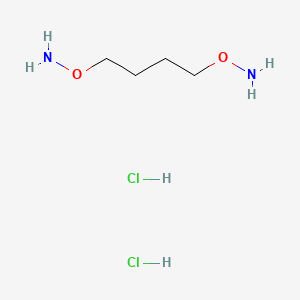


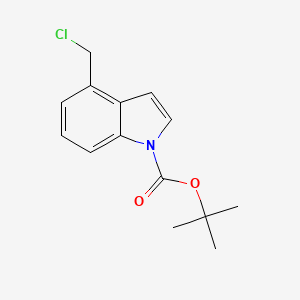
![[(E)-Cinnamyl]phosphonic acid](/img/structure/B12506754.png)
